Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure
93635-76-8 structure
Nom du produit:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Numéro CAS:93635-76-8
Le MF:C11H20O6
Mégawatts:248.272904396057
MDL:MFCD11112138
CID:801452
PubChem ID:52987879

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Propriétés chimiques et physiques

Nom et identifiant

    • (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER
    • ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
    • (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent
    • 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester
    • D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl
    • ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate
    • X8443
    • 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER
    • D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester
    • (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
    • 2-C-Methyl-4,5-O-(1-methylethylidene)-
    • Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)
    • D
    • SCHEMBL768088
    • AS-19467
    • (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • MFCD11112138
    • (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • C11H20O6
    • 93635-76-8
    • AKOS022172906
    • CS-M2472
    • DTXSID50680992
    • AC-28966
    • BHCHXRCKXIVVCN-XLDPMVHQSA-N
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • MDL: MFCD11112138
    • Piscine à noyau: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
    • La clé Inchi: BHCHXRCKXIVVCN-XLDPMVHQSA-N
    • Sourire: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

Propriétés calculées

  • Qualité précise: 248.12600
  • Masse isotopique unique: 248.126
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 5
  • Complexité: 290
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.3
  • Surface topologique des pôles: 85.2

Propriétés expérimentales

  • Dense: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 75.0-75.5 ºC
  • Point d'ébullition: 361.5°C at 760 mmHg
  • Point d'éclair: 133.189°C
  • Indice de réfraction: 1.475
  • Solubilité: Légèrement soluble (32 G / l) (25 ºC),
  • Le PSA: 85.22000
  • Le LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Conditions de stockage:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Données douanières

  • Code HS:2932999099
  • Données douanières:

    Code douanier chinois:

    2932999099

    Résumé:

    2932999099. Autres composés hétérocycliques ne contenant que des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2932999099. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
M320025-0.25g
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93635-76-8
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M320025-25g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
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M320025-250mg
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
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$87.00 2023-05-17
abcr
AB436254-100g
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; .
93635-76-8
100g
€230.00 2025-02-19
eNovation Chemicals LLC
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(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
93635-76-8 97%
1kg
$380 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SM694-20g
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
93635-76-8 98%
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109.0CNY 2021-08-04
TRC
M320025-5g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
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TRC
M320025-1g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
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M320025-100g
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93635-76-8
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Alichem
A159001910-1000g
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
93635-76-8 98%
1000g
$374.40 2023-08-31

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  3 h, rt; rt → 0 °C
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Référence
An efficient and practical method for olefin dihydroxylation
Luo, Zhi-bin; Zhao, Chen; Xie, Jimin; Lu, Hong-fei, Synthesis, 2016, 48(21), 3696-3700

Méthode de production 2

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  5 h, 0 - 5 °C
Référence
Bi- and monocyclic nucleoside analogs for treatment of hepatitis e
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ;  10 min, rt; rt → 0 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Référence
Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt
Khan, Imran; Luo, Zhi-Bin ; Valeru, Anil; Xu, Yin; Liu, Bin; et al, Synthesis, 2018, 50(9), 1815-1819

Méthode de production 4

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  5 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Référence
Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives
Lopez Aparicio, Fidel J.; Izquierdo Cubero, Isidoro; Portal Olea, Maria D., Carbohydrate Research, 1984, 129, 99-109

Méthode de production 6

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, 0 - 5 °C
Référence
Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Référence
Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h
Référence
prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, United States, , ,

Méthode de production 9

Conditions de réaction
Référence
2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Sodium permanganate Solvents: Ethyl acetate ;  -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone
, China, , ,

Méthode de production 11

Conditions de réaction
Référence
Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Référence
Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Référence
Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
Référence
Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Water ;  rt → 80 °C; 15 - 18 h, 70 - 80 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 24 h, rt
1.5 Reagents: Water ,  Sodium sulfite
Référence
Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate
, China, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Ethylene glycol ;  -20 - -15 °C
1.2 Reagents: Sodium permanganate Solvents: Water ;  1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  1 h, 0 - 5 °C
Référence
Preparation method of intermediate of sofosbuvir
, China, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  1 h, -15 - -10 °C; 1 h, -15 - -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  < 4 °C
Référence
Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
A855203
Pureté:99%
Quantité:500g
Prix ($):368.0